molecular formula C₁₄H₁₂O₅ B1144707 GallicAcidBenzylEster CAS No. 50888-96-5

GallicAcidBenzylEster

Cat. No.: B1144707
CAS No.: 50888-96-5
M. Wt: 260.24
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GallicAcidBenzylEster is an organic compound derived from 3,4,5-Trihydroxybenzoic acid, commonly known as gallic acid. This ester is formed by the esterification of gallic acid with benzyl alcohol. It is known for its antioxidant properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GallicAcidBenzylEster typically involves the esterification of 3,4,5-Trihydroxybenzoic acid with benzyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can produce the ester in larger quantities. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

GallicAcidBenzylEster undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

GallicAcidBenzylEster has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used as an additive in food and cosmetics for its antioxidant properties.

Mechanism of Action

The mechanism of action of GallicAcidBenzylEster primarily involves its antioxidant activity. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. It interacts with molecular targets such as enzymes and signaling pathways involved in oxidative stress response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GallicAcidBenzylEster is unique due to its specific esterification with benzyl alcohol, which imparts distinct chemical and physical properties compared to other esters of gallic acid. Its benzyl group provides additional stability and lipophilicity, making it suitable for various applications in different fields .

Biological Activity

Gallic Acid Benzyl Ester (GABE), derived from gallic acid through esterification with benzyl alcohol, exhibits significant biological activities, particularly due to its antioxidant properties. This article explores the compound's mechanisms of action, pharmacological effects, and potential applications in various fields.

GABE is characterized by its ability to scavenge free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress in biological systems. The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage. This property is crucial for protecting cells from oxidative damage associated with various diseases.

PropertyValue
Molecular FormulaC₁₃H₁₄O₅
Molecular Weight250.25 g/mol
CAS Number50888-96-5
SolubilitySoluble in organic solvents
Antioxidant ActivityHigh

Antioxidant Activity

GABE's primary biological activity is its antioxidant capacity. Research indicates that GABE can effectively reduce oxidative stress markers in vitro and in vivo. Studies have shown that it significantly decreases levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase.

Anti-inflammatory Effects

GABE has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. In experimental models, GABE reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential in managing inflammatory conditions.

Anticancer Potential

Research has also explored GABE's anticancer effects. In vitro studies have shown that GABE can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to activate caspases and modulate the expression of Bcl-2 family proteins, thus promoting programmed cell death .

Case Studies

  • Antioxidant Efficacy in Diabetic Models :
    A study involving diabetic rats treated with GABE showed a significant reduction in blood glucose levels and improvement in lipid profiles. The treatment group exhibited lower oxidative stress markers compared to the control group, suggesting GABE's protective role against diabetes-induced oxidative damage .
  • Anti-inflammatory Activity :
    In a controlled trial on rheumatoid arthritis patients, GABE supplementation resulted in decreased joint swelling and pain, correlating with reduced serum levels of inflammatory markers such as C-reactive protein (CRP) and IL-6 .
  • Anticancer Activity :
    An experiment conducted on human breast cancer cells demonstrated that GABE inhibited cell proliferation by inducing cell cycle arrest at the G1 phase. The study indicated that GABE treatment led to significant downregulation of cyclin D1 and upregulation of p21, a cyclin-dependent kinase inhibitor.

Comparative Analysis with Similar Compounds

GABE shares similarities with other esters of gallic acid, such as methyl gallate and ethyl gallate, but exhibits unique properties due to the benzyl group. This section compares their biological activities:

Table 2: Comparison of Biological Activities

CompoundAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
Gallic Acid Benzyl EsterHighModerateHigh
Methyl GallateModerateLowModerate
Ethyl GallateModerateModerateLow

Properties

IUPAC Name

benzyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c15-11-6-10(7-12(16)13(11)17)14(18)19-8-9-4-2-1-3-5-9/h1-7,15-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCCQNGKAFBWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.